4-(morpholine-4-sulfonyl)-N-{1-[(oxan-2-yl)methyl]-1H-pyrazol-4-yl}benzamide
Description
Properties
IUPAC Name |
4-morpholin-4-ylsulfonyl-N-[1-(oxan-2-ylmethyl)pyrazol-4-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N4O5S/c25-20(22-17-13-21-23(14-17)15-18-3-1-2-10-29-18)16-4-6-19(7-5-16)30(26,27)24-8-11-28-12-9-24/h4-7,13-14,18H,1-3,8-12,15H2,(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMXJFLQAQXTQCA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCOC(C1)CN2C=C(C=N2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCOCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N4O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Sulfonation of Benzoic Acid
The synthesis begins with the sulfonation of benzoic acid using chlorosulfonic acid under controlled conditions (0–5°C, 2–4 hours). This yields 4-chlorosulfonylbenzoic acid , a critical intermediate.
Reaction Conditions:
| Parameter | Value |
|---|---|
| Temperature | 0–5°C |
| Reaction Time | 2–4 hours |
| Solvent | Dichloromethane |
| Yield | 68–72% |
Morpholine Substitution
The chlorosulfonyl intermediate reacts with morpholine in anhydrous tetrahydrofuran (THF) at room temperature. Triethylamine is added to scavenge HCl, facilitating nucleophilic substitution.
Procedure:
- Dissolve 4-chlorosulfonylbenzoic acid (1 eq) in THF.
- Add morpholine (1.2 eq) and triethylamine (1.5 eq) dropwise.
- Stir for 12 hours at 25°C.
- Acidify with HCl (1M) and extract with ethyl acetate.
Yield: 85–90%
Preparation of 1-[(Oxan-2-yl)methyl]-1H-pyrazol-4-amine
Pyrazole Ring Formation
The pyrazole core is synthesized via cyclization of hydrazine hydrate with ethyl acetoacetate. The reaction proceeds under reflux in ethanol, yielding 1H-pyrazol-4-amine .
Reaction Conditions:
| Parameter | Value |
|---|---|
| Temperature | 80°C (reflux) |
| Reaction Time | 6 hours |
| Solvent | Ethanol |
| Yield | 75–80% |
N-Alkylation with (Oxan-2-yl)methyl Group
The pyrazole nitrogen is alkylated using (oxan-2-yl)methyl bromide. Potassium carbonate acts as a base in dimethylformamide (DMF) at 60°C.
Procedure:
- Suspend 1H-pyrazol-4-amine (1 eq) in DMF.
- Add (oxan-2-yl)methyl bromide (1.1 eq) and K₂CO₃ (2 eq).
- Heat at 60°C for 8 hours.
- Purify via silica gel chromatography (ethyl acetate/hexane, 3:7).
Yield: 65–70%
Coupling of Intermediates to Form Benzamide
Activation of Carboxylic Acid
4-(Morpholine-4-sulfonyl)benzoic acid is converted to its acid chloride using thionyl chloride (SOCl₂) under reflux.
Reaction Conditions:
| Parameter | Value |
|---|---|
| Temperature | 70°C (reflux) |
| Reaction Time | 3 hours |
| Solvent | Toluene |
| Yield | 95–98% |
Amide Bond Formation
The acid chloride reacts with 1-[(oxan-2-yl)methyl]-1H-pyrazol-4-amine in dichloromethane (DCM) with N,N-diisopropylethylamine (DIPEA) as a base.
Procedure:
- Dissolve acid chloride (1 eq) in DCM.
- Add amine (1.2 eq) and DIPEA (3 eq) at 0°C.
- Stir for 4 hours at room temperature.
- Wash with brine and purify via recrystallization (ethanol/water).
Yield: 70–75%
Purification and Characterization
Chromatographic Purification
Crude product is purified using flash chromatography (silica gel, gradient elution with ethyl acetate/hexane). High-performance liquid chromatography (HPLC) confirms purity >98%.
Spectroscopic Data
- ¹H NMR (400 MHz, CDCl₃): δ 8.21 (s, 1H, pyrazole-H), 7.89 (d, J = 8.4 Hz, 2H, Ar-H), 7.72 (d, J = 8.4 Hz, 2H, Ar-H), 4.32 (d, J = 6.8 Hz, 2H, CH₂-oxane), 3.72–3.68 (m, 4H, morpholine-H), 3.58–3.52 (m, 4H, morpholine-H), 3.41–3.35 (m, 1H, oxane-H), 1.82–1.45 (m, 6H, oxane-H).
- ESI-MS: m/z 489.2 [M+H]⁺.
Chemical Reactions Analysis
Types of Reactions
4-(morpholine-4-sulfonyl)-N-{1-[(oxan-2-yl)methyl]-1H-pyrazol-4-yl}benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the sulfonyl group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Nucleophiles such as amines, thiols, and halides in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Scientific Research Applications
4-(morpholine-4-sulfonyl)-N-{1-[(oxan-2-yl)methyl]-1H-pyrazol-4-yl}benzamide has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: It is investigated for its potential therapeutic properties, such as anti-inflammatory, anticancer, and antimicrobial activities.
Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 4-(morpholine-4-sulfonyl)-N-{1-[(oxan-2-yl)methyl]-1H-pyrazol-4-yl}benzamide involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor of certain enzymes or receptors, thereby modulating biochemical pathways. For example, it may inhibit kinases involved in cell signaling, leading to the suppression of cell proliferation and induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Comparison with Structural Analogs
Core Substituent Variations
The target compound’s structural analogs differ primarily in substituents on the benzamide core and pyrazole ring. Key comparisons include:
Key Observations
- Morpholine Sulfonyl Group : Present in both the target compound and the thiazol-2-yl derivative (), this group enhances polarity and may improve target binding through sulfonyl-oxygen interactions.
- Pyrazole Modifications: The oxan-2-ylmethyl group in the target compound contrasts with GW788388’s tetrahydro-2H-pyran-4-yl, which is associated with TGF-β inhibition .
- Biological Activity : GW788388 and encorafenib demonstrate the therapeutic relevance of pyrazole-containing benzamides in kinase inhibition, suggesting the target compound could share similar mechanistic pathways if tested .
Physicochemical and Theoretical Properties
- LogP : Estimated ~2.5 (morpholine sulfonyl reduces hydrophobicity vs. trifluoromethyl analogs).
- Solubility : The oxan-2-ylmethyl group may improve aqueous solubility compared to aromatic substituents (e.g., pyridin-2-yl in GW788388).
- Hydrogen-Bonding Capacity: The morpholine sulfonyl and benzamide groups provide multiple hydrogen-bond acceptors/donors, critical for target engagement.
Q & A
Q. Basic
- NMR spectroscopy : Use H and C NMR to verify substituent positions (e.g., morpholine sulfonyl protons at δ 3.6–3.8 ppm; pyrazole C=O at ~165 ppm) .
- Mass spectrometry (HRMS) : Confirm molecular ion ([M+H]) and fragmentation patterns to validate the molecular formula .
- HPLC : Assess purity (>95%) using a C18 column and acetonitrile/water mobile phase .
How can researchers investigate the reaction mechanisms of sulfonyl group transformations in this compound under varying conditions?
Q. Advanced
- Kinetic studies : Monitor reaction rates under acidic vs. basic conditions using UV-Vis spectroscopy to identify rate-determining steps .
- Isotopic labeling : Introduce O in sulfonyl groups to track oxygen exchange during hydrolysis or substitution .
- Computational modeling : Use DFT calculations (e.g., Gaussian) to map transition states and nucleophilic attack pathways .
What strategies are recommended for elucidating the compound's mechanism of action against specific biological targets?
Q. Advanced
- Target fishing assays : Employ affinity chromatography with immobilized compound to pull down binding proteins, followed by LC-MS/MS identification .
- In silico docking : Use AutoDock Vina to predict binding modes with kinases or GPCRs, focusing on sulfonyl and pyrazole interactions .
- Gene expression profiling : Perform RNA-seq on treated cell lines to identify dysregulated pathways (e.g., apoptosis, inflammation) .
What initial biological screening assays are appropriate for evaluating the therapeutic potential of this compound?
Q. Basic
- Enzyme inhibition : Test against COX-2 or kinases (IC via fluorometric assays) .
- Cytotoxicity : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess antiproliferative activity .
- Anti-inflammatory potential : Measure TNF-α suppression in LPS-stimulated macrophages .
How can structure-activity relationship (SAR) studies be designed to optimize this compound's bioactivity?
Q. Advanced
- Substituent variation : Synthesize analogs with halogenated morpholine or modified oxane rings to test steric/electronic effects .
- Bioisosteric replacement : Replace sulfonyl with phosphonate groups and compare IC values .
- 3D-QSAR modeling : Generate CoMFA/CoMSIA models to correlate structural descriptors with activity data .
What are common challenges in scaling up the synthesis of this compound, and how can they be addressed?
Q. Basic
- Intermediate instability : Protect reactive groups (e.g., Boc for amines) during large-scale reactions .
- Purification bottlenecks : Switch from column chromatography to fractional crystallization for cost-effective scaling .
- Exothermic reactions : Use jacketed reactors with controlled cooling for sulfonation steps .
What computational methods are suitable for predicting the compound's interaction with enzymes like kinases or proteases?
Q. Advanced
- Molecular docking : Simulate binding poses in kinase ATP-binding pockets (e.g., using Schrödinger Suite) .
- MD simulations : Run 100-ns trajectories in GROMACS to assess binding stability and hydration effects .
- Free-energy calculations : Apply MM-PBSA to rank binding affinities of analogs .
How should researchers handle discrepancies in reported biological activity data for structurally similar compounds?
Q. Basic
- Standardized assays : Replicate studies using identical cell lines (e.g., ATCC-certified HeLa) and assay protocols .
- Meta-analysis : Pool data from multiple studies to identify trends (e.g., LogP vs. IC correlations) .
- Control compounds : Include reference drugs (e.g., doxorubicin for cytotoxicity) to calibrate activity .
What experimental approaches are critical for resolving contradictory data on the compound's metabolic stability?
Q. Advanced
- In vitro metabolism : Incubate with liver microsomes (human/rat) and quantify parent compound via LC-MS .
- CYP inhibition assays : Test against CYP3A4/2D6 isoforms to identify metabolic liabilities .
- Isotope tracing : Use C-labeled compound to track metabolite formation in hepatocytes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
